molecular formula C4H5N3O2 B053607 5-Amino-1H-pyrazole-3-carboxylic acid CAS No. 124004-31-5

5-Amino-1H-pyrazole-3-carboxylic acid

Cat. No.: B053607
CAS No.: 124004-31-5
M. Wt: 127.1 g/mol
InChI Key: ICASMSGEUGPHGI-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C4H5N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is notable for its versatility in organic synthesis and medicinal chemistry, serving as a building block for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxylic acid typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction reaction, optimized for larger quantities and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry .

Scientific Research Applications

5-Amino-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for drug development, particularly in the synthesis of anti-inflammatory and antiviral agents.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazole-4-carboxylic acid
  • 5-Amino-1H-pyrazole-4-carboxylic acid methyl ester
  • 3-Amino-1H-pyrazole-5-carboxylic acid

Uniqueness: 5-Amino-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various applications, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines .

Biological Activity

5-Amino-1H-pyrazole-3-carboxylic acid (5AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H5N3O2C_4H_5N_3O_2 and is characterized by a pyrazole ring with an amino group and a carboxylic acid substituent. Its structure can be represented as follows:

Chemical Structure C4H5N3O2\text{Chemical Structure }\quad \text{C}_4\text{H}_5\text{N}_3\text{O}_2

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5AP derivatives. A notable investigation synthesized 5-amino-1H-pyrazole-4-carboxamide derivatives, which demonstrated nanomolar activity against various fibroblast growth factor receptors (FGFRs), crucial targets in cancer therapy. For instance, compound 10h exhibited IC50 values of 19 nM against NCI-H520 lung cancer cells and 59 nM against SNU-16 gastric cancer cells, indicating strong antiproliferative effects .

Cell Line IC50 (nM)
NCI-H52019
SNU-1659
KATO III73

2. Anti-inflammatory Activity

5AP has shown promising anti-inflammatory properties. A study reported that certain derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses. For example, compounds were tested in vivo using a carrageenan-induced paw edema model, showing up to 85% inhibition compared to standard drugs like dexamethasone .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives, including 5AP, has been explored against various bacterial strains. In vitro tests revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The biological activities of 5AP are attributed to its ability to interact with specific molecular targets:

  • FGFR Inhibition : The binding of 5AP derivatives to FGFRs disrupts signaling pathways critical for tumor growth and survival.
  • Inflammatory Pathway Modulation : By inhibiting cytokine release, these compounds can reduce inflammation effectively.

Case Study 1: Cancer Treatment

In a preclinical model, the efficacy of a novel 5AP derivative was assessed in mice bearing xenografts of human lung cancer cells. The treatment resulted in a significant reduction in tumor volume compared to controls, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Inflammation Reduction

Another study involved administering a 5AP derivative to rats with induced arthritis. The results showed marked improvement in swelling and pain scores, supporting its use as an anti-inflammatory drug.

Synthesis of Derivatives

The synthesis of 5-amino-1H-pyrazole derivatives typically involves straightforward chemical reactions such as condensation reactions with appropriate aldehydes or ketones under acidic or basic conditions. Various modifications can be made to enhance biological activity or selectivity.

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASMSGEUGPHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337489
Record name 5-Amino-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124004-31-5
Record name 5-Amino-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1H-pyrazole-5-carboxylic acid
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